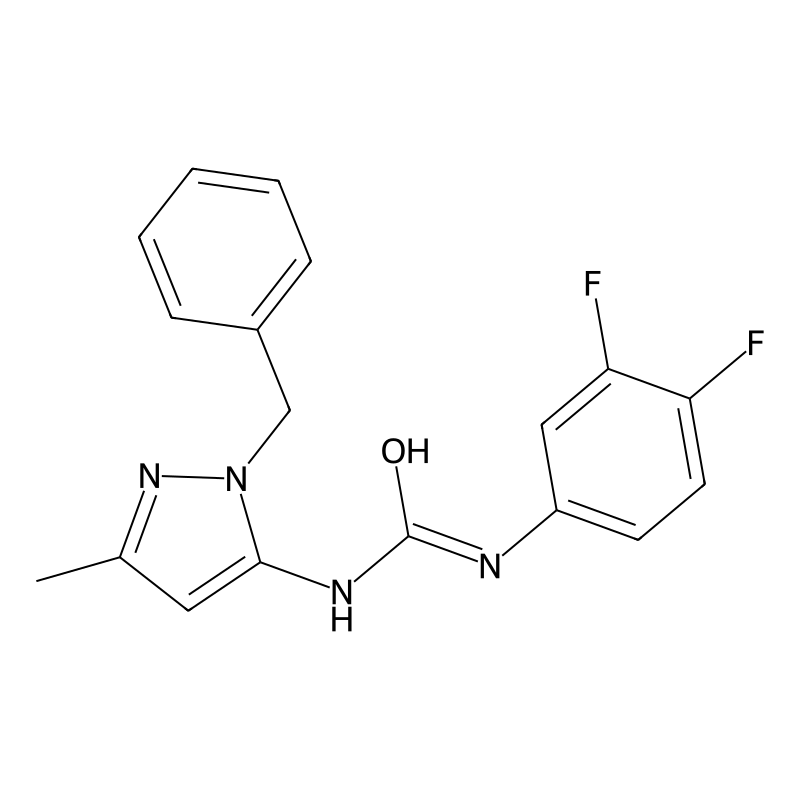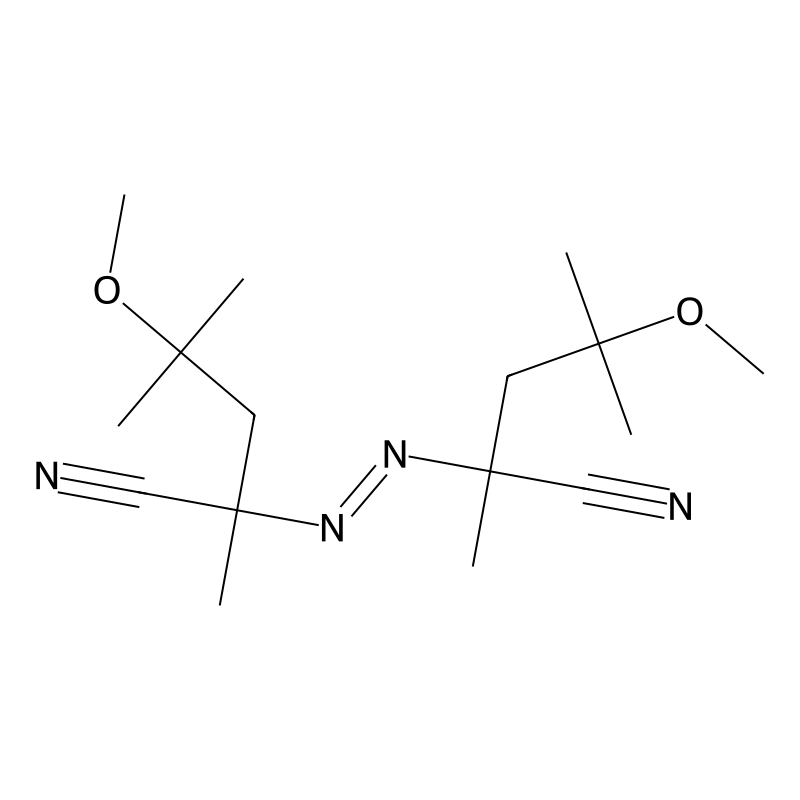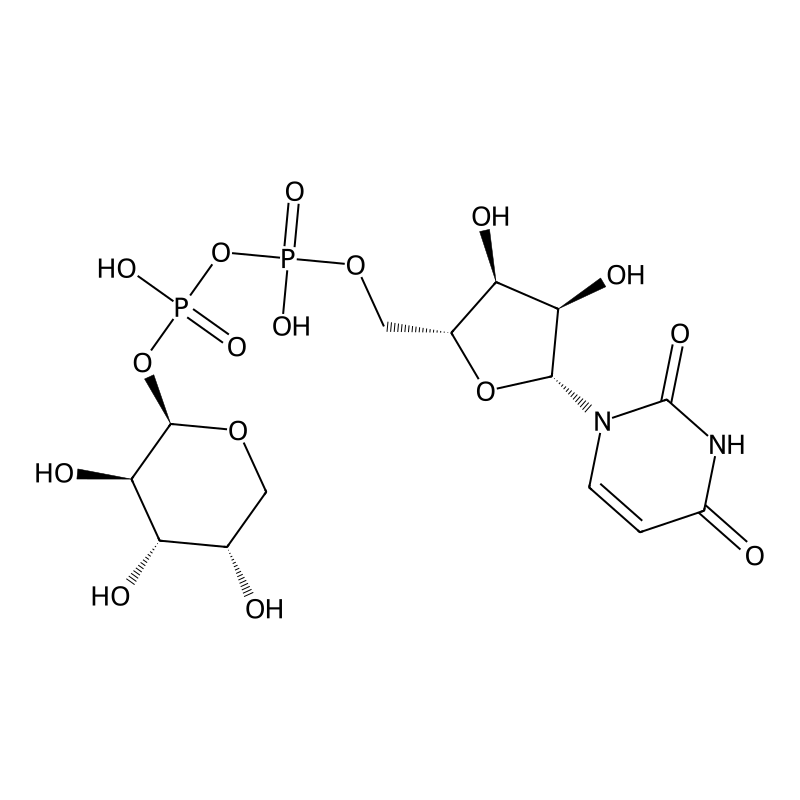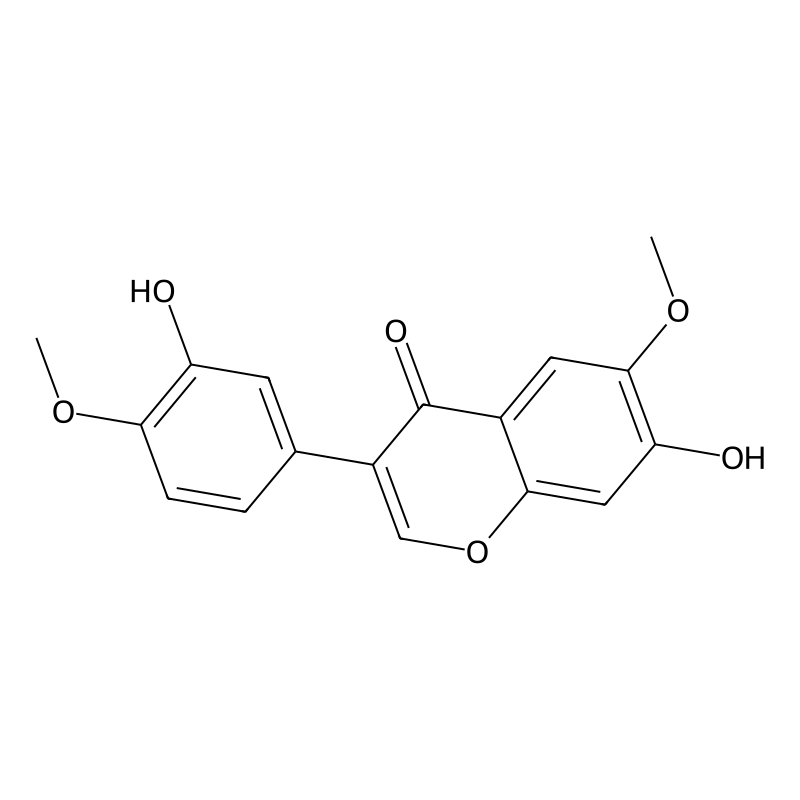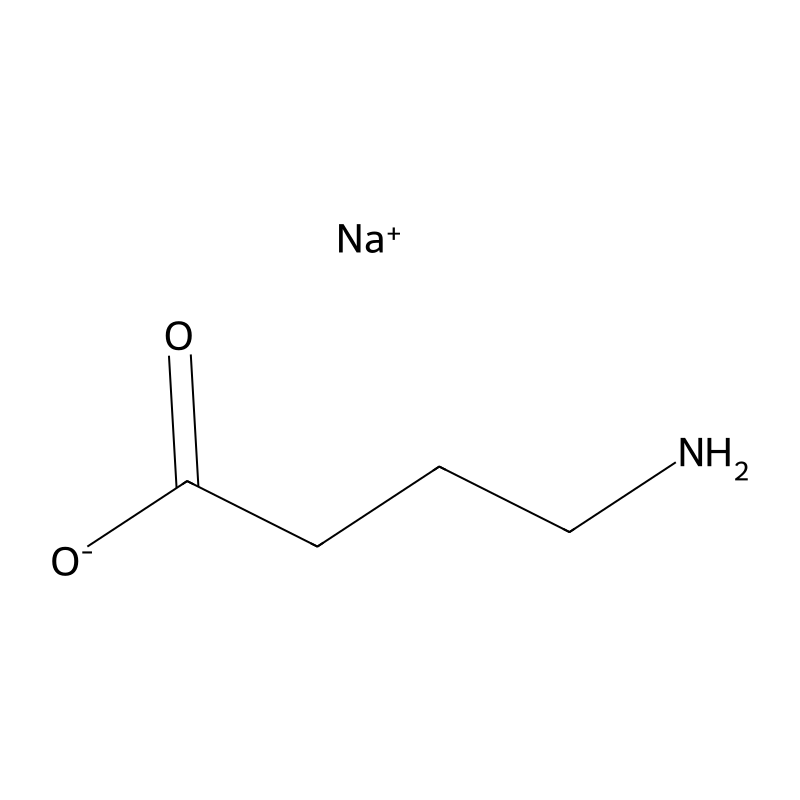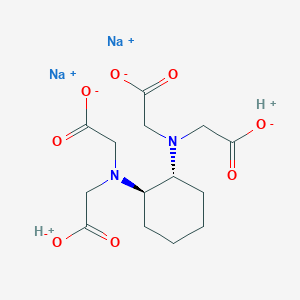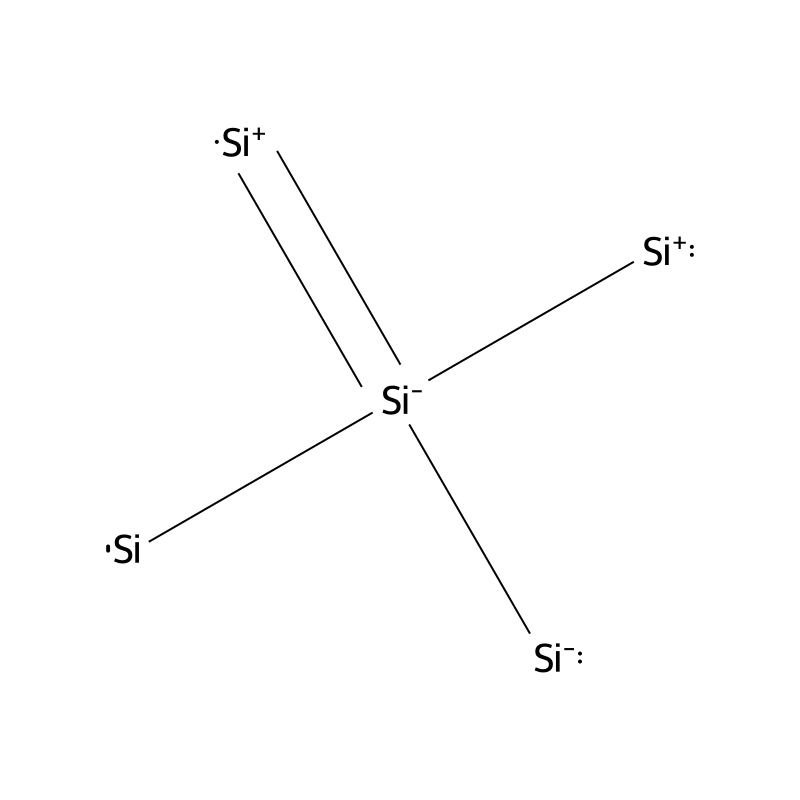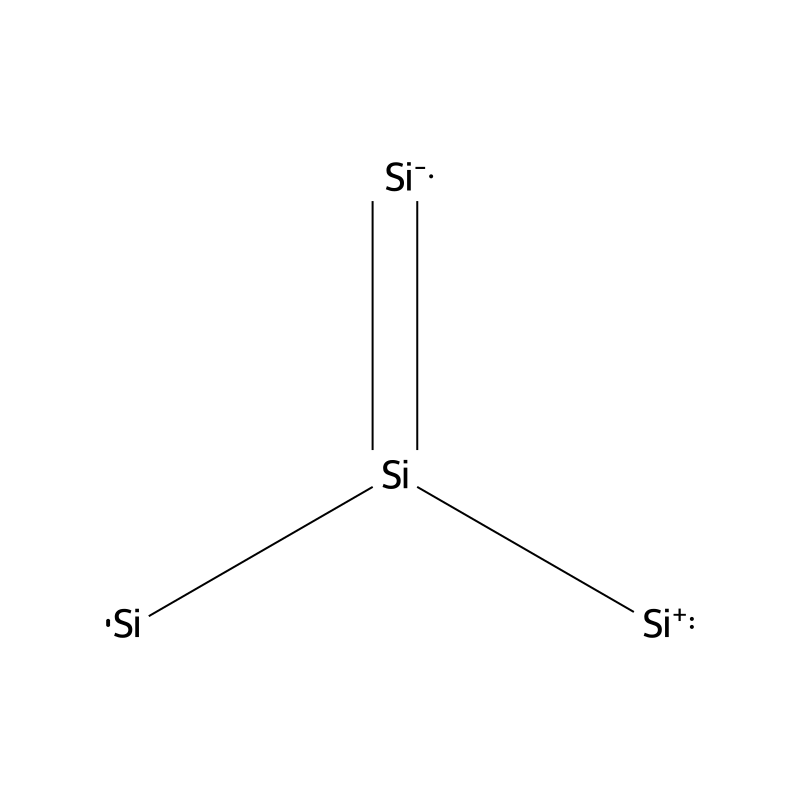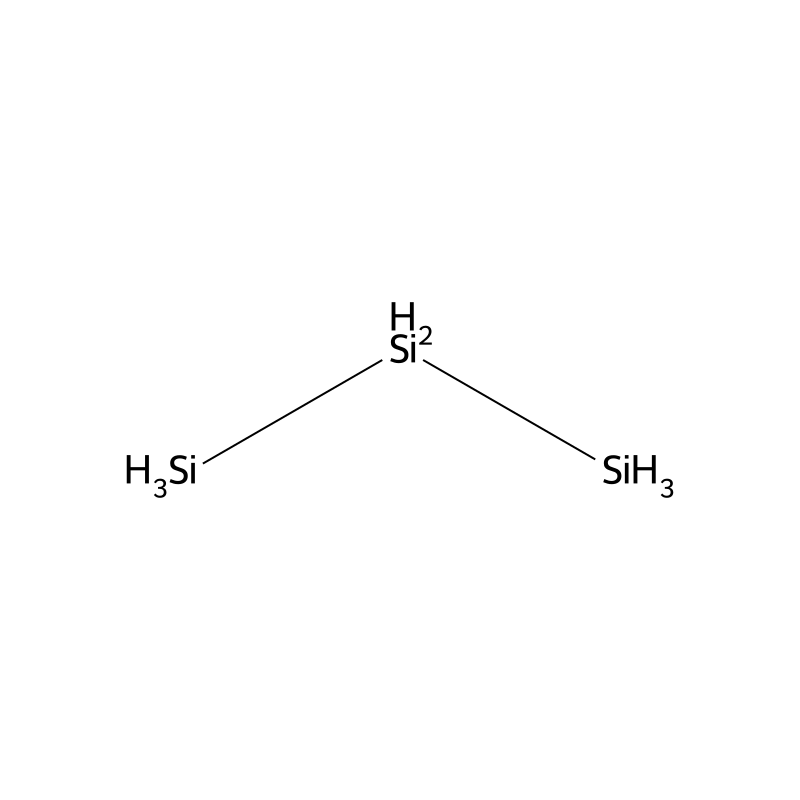Octamethyltrisiloxane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
InChI
SMILES
Solubility
Synonyms
Description
Cell Culture Techniques
- Minimizing Evaporation:
In cell culture experiments, maintaining a humid environment is crucial for cell viability. Dimethicone, due to its low permeability to water vapor, can be applied as a thin layer on top of cell culture media. This helps reduce evaporation and maintain consistent humidity levels within the culture dish [].
Antiparasitic Applications
- Head Lice Treatment:
Studies have shown dimethione to be a safe and effective treatment for head lice infestations. It acts by physically smothering the lice and their eggs, blocking their respiratory spiracles and leading to suffocation [, ]. This mode of action reduces the risk of resistance development compared to traditional pesticide-based treatments.
Octamethyltrisiloxane is an organosilicon compound characterized by the molecular formula . It is a colorless, viscous liquid that belongs to the family of siloxanes, specifically classified as a trisiloxane due to its structure comprising three silicon atoms linked by oxygen atoms, with each silicon atom bonded to methyl groups. The compound is known for its low surface tension and high thermal stability, making it useful in various industrial applications .
The mechanism of action of Dimeticone depends on its specific application. Here are some examples:
- Skin care: Dimeticone forms a protective barrier on the skin, preventing water loss and irritation while allowing the skin to breathe [].
- Antifoaming agent: It disrupts the surface tension of liquids, preventing the formation and stabilization of foam [].
- Lubricant: The low friction between the methyl groups allows for smooth movement between surfaces [].
Octamethyltrisiloxane is typically synthesized through the hydrolysis of dimethyldichlorosilane. The process involves mixing dimethyldichlorosilane with water, leading to the formation of a mixture that includes octamethyltrisiloxane. This mixture is then separated via distillation to isolate octamethyltrisiloxane from other cyclic and linear siloxanes. This method allows for the efficient production of octamethyltrisiloxane on a commercial scale .
Octamethyltrisiloxane has a wide range of applications due to its unique properties:
- Cosmetics: Used as an emollient and conditioning agent in skincare and haircare products.
- Industrial Lubricants: Acts as a lubricant in various industrial applications due to its thermal stability.
- Adhesives and Sealants: Utilized in formulations for adhesives owing to its favorable adhesion properties.
- Food Packaging: Employed as an additive in food packaging materials for its non-toxic nature and barrier properties .
Octamethyltrisiloxane shares structural similarities with various other siloxanes. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octamethylcyclotetrasiloxane | Cyclic Siloxane | Often referred to as D4; used extensively in cosmetics. |
| Decamethyltetrasiloxane | Cyclic Siloxane | Contains four additional methyl groups; used in personal care products. |
| Hexamethyldisiloxane | Linear Siloxane | Known for its high thermal stability; used in lubricants and coatings. |
| Trimethylsiloxy-terminated Polydimethylsiloxane | Linear Polymer | Commonly used silicone oil; versatile applications across industries. |
Octamethyltrisiloxane's uniqueness lies in its specific arrangement of silicon and oxygen atoms along with its complete substitution of hydrogen atoms with methyl groups, which contributes to its distinctive physical properties and functional applications .
